Cas no 50451-78-0 (5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde)
5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
- 5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde
- 50451-78-0
- MFCD01860285
- OEHWRIDKBQTMPG-UHFFFAOYSA-N
- AS-5858
- SCHEMBL1254005
- DB-087251
- 5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde
- Benzo[b]thiophene-2-carboxaldehyde, 5-chloro-3-methyl-
- 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde
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- MDL: MFCD01860285
- Inchi: 1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3
- InChI Key: OEHWRIDKBQTMPG-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C)=C(C=O)S2
Computed Properties
- Exact Mass: 209.9906137g/mol
- Monoisotopic Mass: 209.9906137g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 45.3Ų
5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C115005-250mg |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 250mg |
$ 470.00 | 2022-06-06 | ||
| TRC | C115005-500mg |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 500mg |
$ 785.00 | 2022-06-06 | ||
| Alichem | A169004776-1g |
5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 95% | 1g |
$425.06 | 2023-09-01 | |
| Chemenu | CM154956-1g |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 95% | 1g |
$400 | 2021-06-08 | |
| Chemenu | CM154956-5g |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 95% | 5g |
$1343 | 2021-06-08 | |
| Chemenu | CM154956-1g |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde |
50451-78-0 | 95% | 1g |
$455 | 2024-07-16 | |
| abcr | AB303217-500 mg |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde; 95% |
50451-78-0 | 500mg |
€221.60 | 2023-04-26 | ||
| abcr | AB303217-1 g |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde; 95% |
50451-78-0 | 1g |
€311.30 | 2023-04-26 | ||
| abcr | AB303217-5 g |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde; 95% |
50451-78-0 | 5g |
€900.30 | 2023-04-26 | ||
| abcr | AB303217-500mg |
5-Chloro-3-methyl-benzo[b]thiophene-2-carbaldehyde, 95%; . |
50451-78-0 | 95% | 500mg |
€221.60 | 2025-02-20 |
5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde Suppliers
5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde
Research Brief on 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde (CAS: 50451-78-0): Recent Advances and Applications
5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde (CAS: 50451-78-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its significance in medicinal chemistry due to its unique structural properties, which enable the modulation of critical biological pathways. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde as a precursor in the synthesis of novel kinase inhibitors. The research team utilized this compound to develop a series of derivatives that exhibited potent inhibitory activity against BRAF V600E, a mutation frequently implicated in melanoma. The study reported IC50 values in the nanomolar range, underscoring the compound's potential as a scaffold for targeted cancer therapies. Molecular docking simulations further revealed that the chloro and aldehyde functional groups play a pivotal role in binding to the kinase's allosteric site.
In addition to its oncological applications, recent work in Bioorganic & Medicinal Chemistry Letters (2024) explored the anti-inflammatory properties of derivatives synthesized from 50451-78-0. Researchers designed a library of benzothiophene-based analogs and evaluated their effects on NF-κB signaling. One derivative, featuring a hydroxymethyl substitution at the 3-position, showed a 70% reduction in pro-inflammatory cytokine production in murine macrophages, suggesting its promise as a lead compound for treating chronic inflammatory disorders. The study emphasized the importance of the aldehyde moiety in facilitating Schiff base formation with lysine residues in the IKK complex.
Advances in synthetic methodologies have also been reported. A 2024 Organic Process Research & Development article detailed a novel continuous-flow protocol for the large-scale production of 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde, achieving an 85% yield with significantly reduced reaction times compared to batch processes. This innovation addresses previous challenges in scaling up production while maintaining the compound's high purity (>99.5%), as confirmed by HPLC and NMR analyses. The protocol's green chemistry aspects, including solvent recycling and catalyst recovery, align with current industry sustainability goals.
Ongoing clinical investigations have further expanded the compound's therapeutic horizon. A Phase I trial (NCT05678922) is currently evaluating a 50451-78-0-derived PARP inhibitor for solid tumors, with preliminary data showing favorable pharmacokinetic profiles and manageable toxicity. Meanwhile, computational studies using AI-based drug discovery platforms have identified new potential applications in neurodegenerative diseases, particularly for modulating α-synuclein aggregation in Parkinson's models. These developments position 5-Chloro-3-methyl-benzobthiophene-2-carbaldehyde as a versatile building block in next-generation drug discovery.
In conclusion, recent research underscores the growing importance of CAS 50451-78-0 in medicinal chemistry. Its dual role as a synthetic intermediate and bioactive scaffold, coupled with advancements in production technologies, makes it a compound of significant interest for both academic and industrial research. Future directions may include exploration of its enantioselective applications and further optimization of its drug-like properties through structure-activity relationship studies.
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